![molecular formula C18H20OSi B14615617 Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- CAS No. 59738-52-2](/img/structure/B14615617.png)
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a [(1,3-diphenyl-2-propynyl)oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with [(1,3-diphenyl-2-propynyl)oxy] lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical assays.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form strong bonds with oxygen and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in the compound’s ability to modify surfaces and form stable materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl fluoride
Uniqueness
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- is unique due to the presence of the [(1,3-diphenyl-2-propynyl)oxy] group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it more versatile in various applications compared to other similar silanes.
Propriétés
Numéro CAS |
59738-52-2 |
|---|---|
Formule moléculaire |
C18H20OSi |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,3-diphenylprop-2-ynoxy(trimethyl)silane |
InChI |
InChI=1S/C18H20OSi/c1-20(2,3)19-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,18H,1-3H3 |
Clé InChI |
JGOXHBQQHSNOSY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


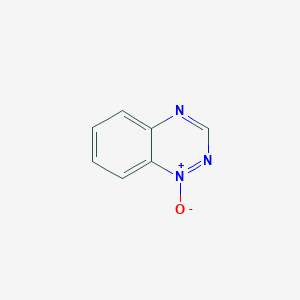
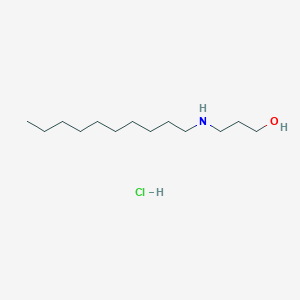
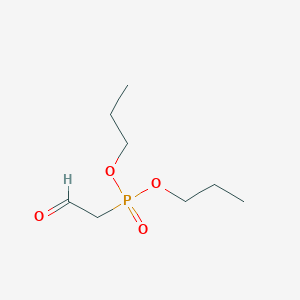
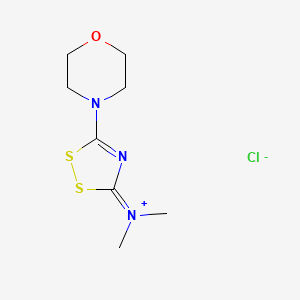
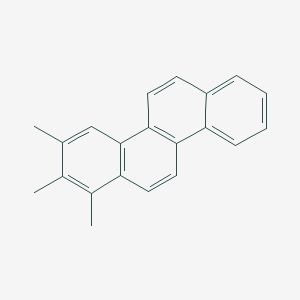
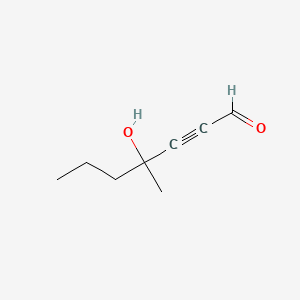
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
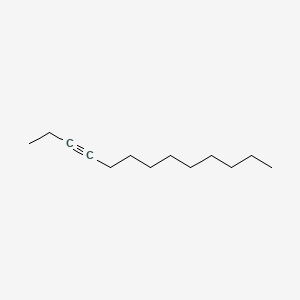
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
